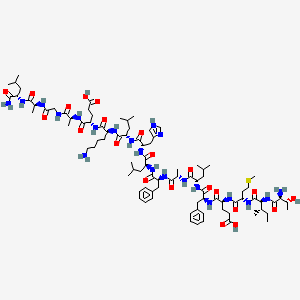
Galanin Message Associated Peptide (25-41) amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Galanin Message Associated Peptide (25-41) amide is a fragment of the larger galanin peptide, which is a neuropeptide involved in various physiological processes. This specific fragment, consisting of amino acids 25 to 41, has been studied for its unique biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galanin Message Associated Peptide (25-41) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of peptides like Galanin Message Associated Peptide (25-41) am
Biological Activity
Galanin Message Associated Peptide (GMAP), particularly the segment known as GMAP (25-41) amide, is a peptide derived from the larger precursor molecule pre-pro galanin. While the physiological roles of GMAP have historically been less understood compared to its parent peptide galanin, recent studies have highlighted its significant biological activities, particularly in the context of antifungal properties and potential roles in the innate immune system. This article provides a comprehensive overview of the biological activity of GMAP (25-41) amide, supported by research findings, data tables, and case studies.
Antifungal Activity
One of the most notable biological activities of GMAP is its antifungal effect against Candida albicans. Research indicates that GMAP (25-41) amide can inhibit the growth of this pathogenic yeast and prevent its transition from a yeast form to a hyphal form, which is crucial for its virulence.
Key Findings:
- Inhibition of C. albicans : GMAP (1-41) demonstrated a significant reduction in C. albicans growth by approximately 48.7% at a concentration of 20 μg/ml . Further studies narrowed down the antimicrobial core sequence to GMAP (16-41), which retained antifungal activity across species, indicating conserved mechanisms .
- Mechanism : The peptide's action appears to involve non-receptor-mediated pathways, as it was found to upregulate mRNA expression in human keratinocytes when exposed to lipopolysaccharides and C. albicans . This suggests a role in innate immunity.
Immune System Interaction
GMAP has been implicated as a component of the innate immune response. It is expressed in various tissues, including skin and keratinocytes, where it may act as an antimicrobial peptide.
Research Insights:
- Expression Regulation : The expression of GMAP mRNA is significantly upregulated during immune challenges, such as exposure to pathogens .
- Potential Therapeutic Role : Given its antimicrobial properties and expression patterns, GMAP may serve as a therapeutic target for infections caused by fungi like C. albicans.
Comparative Studies
To further understand the biological activity of GMAP (25-41), comparative studies with other peptides were conducted.
| Peptide | Concentration (μg/ml) | Growth Inhibition (%) | Remarks |
|---|---|---|---|
| GMAP (1-41) | 20 | 48.7 | Effective against C. albicans |
| Magainin I | 20 | >90 | Control peptide |
| GMAP (16-41) | 12 | Significant | Core sequence identified |
Study on Keratinocytes
A study involving human keratinocytes demonstrated that exposure to lipopolysaccharides led to an increased expression of GMAP mRNA. This suggests that GMAP may play a role in skin defense mechanisms against microbial invasion .
Properties
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H143N21O22S/c1-16-51(10)74(111-89(132)73(92)55(14)112)90(133)103-62(34-36-134-15)82(125)102-61(31-33-72(116)117)81(124)109-68(42-57-27-21-18-22-28-57)87(130)106-64(38-48(4)5)83(126)99-54(13)78(121)105-67(41-56-25-19-17-20-26-56)86(129)107-66(40-50(8)9)85(128)110-69(43-58-44-94-46-96-58)88(131)108-65(39-49(6)7)84(127)100-59(29-23-24-35-91)80(123)101-60(30-32-71(114)115)79(122)98-52(11)76(119)95-45-70(113)97-53(12)77(120)104-63(75(93)118)37-47(2)3/h17-22,25-28,44,46-55,59-69,73-74,112H,16,23-24,29-43,45,91-92H2,1-15H3,(H2,93,118)(H,94,96)(H,95,119)(H,97,113)(H,98,122)(H,99,126)(H,100,127)(H,101,123)(H,102,125)(H,103,133)(H,104,120)(H,105,121)(H,106,130)(H,107,129)(H,108,131)(H,109,124)(H,110,128)(H,111,132)(H,114,115)(H,116,117)/t51-,52-,53-,54-,55+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,73-,74-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLSLDJZRBYGMB-AYHHIFATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C(C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H]([C@@H](C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H143N21O22S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1903.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














